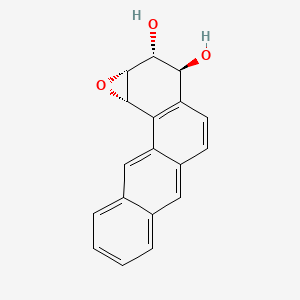
(+)-trans-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-trans-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative. PAHs are organic compounds containing multiple aromatic rings. This compound is notable for its complex structure, which includes both dihydroxy and epoxy functional groups. It is a metabolite of benzo[a]anthracene, a known environmental pollutant and carcinogen .
準備方法
The synthesis of (+)-trans-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene typically involves multiple steps, starting from benzo[a]anthracene. The process includes:
Oxidation: Benzo[a]anthracene is first oxidized to form benzo[a]anthracene-3,4-dihydrodiol.
Epoxidation: The dihydrodiol is then epoxidized to yield the final compound.
化学反応の分析
(+)-trans-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products depend on the specific reaction conditions but often include various oxidized or reduced derivatives of the original compound .
科学的研究の応用
This compound is primarily used in scientific research to study the metabolic pathways and toxicological effects of PAHs. It serves as a model compound for understanding the biotransformation of benzo[a]anthracene and its metabolites. Research applications include:
Chemistry: Studying the reactivity and stability of PAH derivatives.
Biology: Investigating the compound’s interaction with biological macromolecules like DNA and proteins.
Medicine: Exploring its role in carcinogenesis and potential therapeutic interventions.
Industry: Limited, mainly focused on environmental monitoring and remediation studies
作用機序
The compound exerts its effects primarily through its interaction with cellular macromolecules. It can form DNA adducts, leading to mutations and potentially carcinogenesis. The epoxy group is particularly reactive, facilitating the formation of these adducts. The compound also affects various signaling pathways, including those involving cytochrome P450 enzymes, which are responsible for its metabolic activation .
類似化合物との比較
Similar compounds include other PAH derivatives like:
Benzo[a]pyrene: Another well-known carcinogenic PAH.
7,12-Dimethylbenz[a]anthracene: Used extensively in cancer research.
Anthracene derivatives: Studied for their photophysical and photochemical properties
What sets (+)-trans-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene apart is its specific structure, which includes both dihydroxy and epoxy groups, making it a unique model for studying the metabolic pathways and toxicological effects of PAHs .
特性
CAS番号 |
63438-26-6 |
|---|---|
分子式 |
C18H14O3 |
分子量 |
278.3 g/mol |
IUPAC名 |
(3S,5R,6R,7S)-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol |
InChI |
InChI=1S/C18H14O3/c19-15-12-6-5-11-7-9-3-1-2-4-10(9)8-13(11)14(12)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17-,18+/m0/s1 |
InChIキー |
JNQSJMYLVFOQBK-XWTMOSNGSA-N |
異性体SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3[C@H]5[C@H](O5)[C@@H]([C@H]4O)O |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5C(O5)C(C4O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


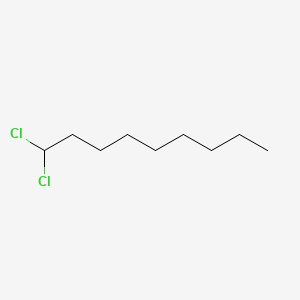
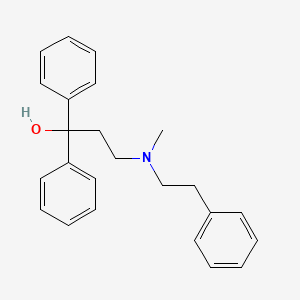

![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160874.png)
![N-{Bis[4-(diethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14160883.png)
![Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)-](/img/structure/B14160889.png)
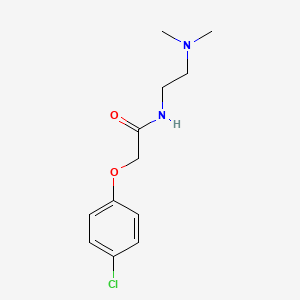

![1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea](/img/structure/B14160923.png)
![1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one](/img/structure/B14160925.png)
![2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14160927.png)
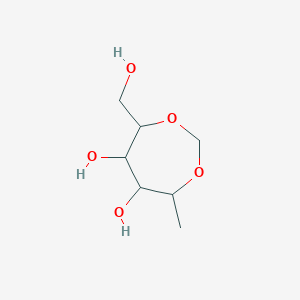
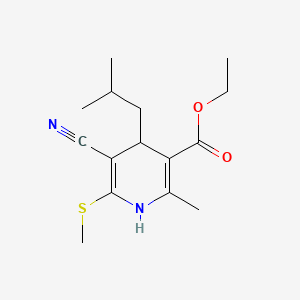
![2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14160934.png)
